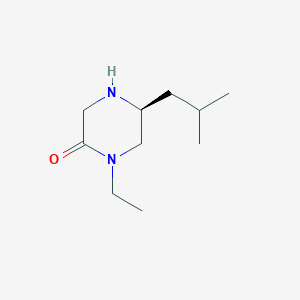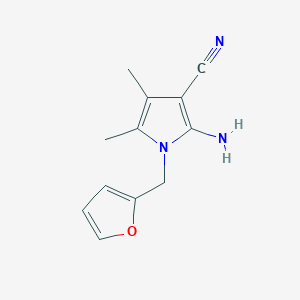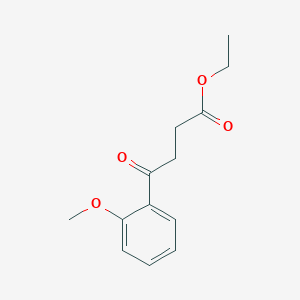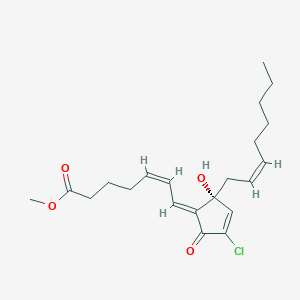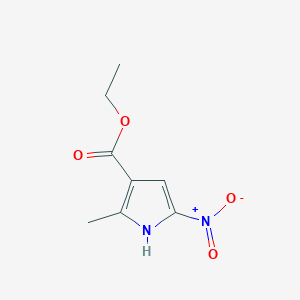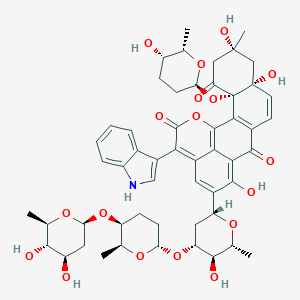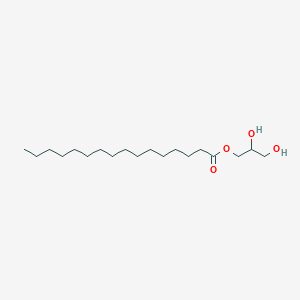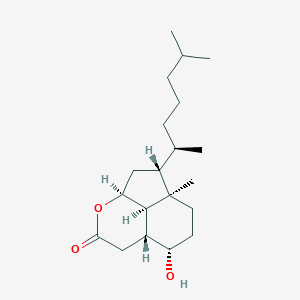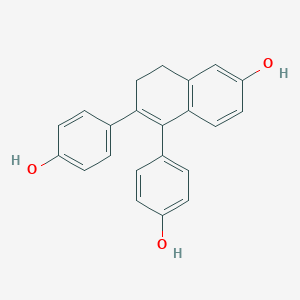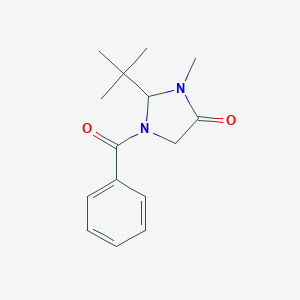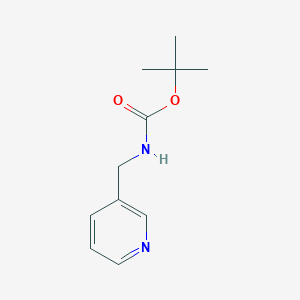
tert-Butyl (pyridin-3-ylmethyl)carbamate
Vue d'ensemble
Description
Tert-butyl (pyridin-3-ylmethyl)carbamate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₂ . It falls under the class of carbamates and features a tert-butyl group attached to a pyridine ring via a methyl group. The compound’s systematic name is tert-butyl N-(pyridin-3-ylmethyl)carbamate .
Synthesis Analysis
The synthesis of tert-butyl (pyridin-3-ylmethyl)carbamate involves the reaction of a pyridine derivative with tert-butyl isocyanate. The carbamate group is introduced through this reaction, resulting in the formation of the desired compound. Detailed synthetic procedures and conditions can be found in relevant literature .
Applications De Recherche Scientifique
Synthesis of Amides
N-Boc-3-(aminomethyl)pyridine is used in the synthesis of amides. A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Preparation of Biologically Active Compounds
Amide structures have been frequently found in many natural products and biologically active compounds . N-Boc-3-(aminomethyl)pyridine, being a precursor for amide synthesis, plays a crucial role in the preparation of these compounds .
Development of Drugs
Numerous drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors contain an amide bond moiety . N-Boc-3-(aminomethyl)pyridine, due to its role in amide synthesis, is important in the development of these drugs .
Research in Organic Synthesis
In a variety of multi-step organic syntheses, amines are employed with protecting groups to reduce the production of undesired side products . N-Boc-3-(aminomethyl)pyridine, being a protected amine, is used in these processes .
Synthesis of Natural Products
Amide structures are important in nature, as they provide the main amino acid linkage in peptides and proteins . N-Boc-3-(aminomethyl)pyridine, due to its role in amide synthesis, is used in the synthesis of these natural products .
Research in Peptide and Protein Chemistry
Amide functional groups are the main amino acid linkage in peptides and proteins . N-Boc-3-(aminomethyl)pyridine, being a precursor for amide synthesis, plays a crucial role in research related to peptide and protein chemistry .
Mécanisme D'action
Target of Action
N-Boc-3-(aminomethyl)pyridine, also known as N-Boc-3-aminomethylpyridine or tert-Butyl (pyridin-3-ylmethyl)carbamate, is a complex compound with potential bioactive properties . .
Mode of Action
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may interact with multiple targets to exert its effects.
Biochemical Pathways
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may influence multiple biochemical pathways.
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 130 °c/05 mmHg and density of 1041 g/mL at 25 °C , may influence its pharmacokinetic properties.
Result of Action
It’s known that the compound is used in the synthesis of various pharmaceuticals , suggesting it may have multiple effects at the molecular and cellular level.
Action Environment
The compound should be stored in a sealed container in a dry environment , suggesting that moisture and air exposure may affect its stability.
Propriétés
IUPAC Name |
tert-butyl N-(pyridin-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQXGCNECRISKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102297-41-6 | |
| Record name | 102297-41-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
